molecular formula C₁₉H₂₀ClNO₄ B1160133 Clanobutin Methyl Ester

Clanobutin Methyl Ester

Cat. No.: B1160133
M. Wt: 361.82
Attention: For research use only. Not for human or veterinary use.
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Description

Clanobutin Methyl Ester, with a synonym of 4-[(4-Chlorobenzoyl)(4-methoxyphenyl)amino]butanoic Acid Methyl Ester, is a chemical of interest in pharmaceutical research and development . The parent compound, Clanobutin (4-[(4-chlorobenzoyl)(4-methoxyphenyl)amino]-butyric acid), has been studied for its significant pharmacological properties, including a demonstrated prophylactic effect on the formation of restraint stress-induced ulcers in rats . Research indicates its mechanism of action may be linked to a substantial improvement in blood flow within the gastrointestinal tract, without significantly altering plasma levels of corticoids or glucagon . As a methyl ester derivative, this compound is primarily utilized as a high-quality analytical standard for applications such as High-Performance Liquid Chromatography (HPLC) . It serves as a critical reference material for ensuring accuracy and precision in quantitative and qualitative analysis during drug discovery and development processes. Researchers can employ this standard for method development, calibration, and quality control. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the available Safety Data Sheet (MSDS) for comprehensive handling, hazard, and safety information prior to use .

Properties

Molecular Formula

C₁₉H₂₀ClNO₄

Molecular Weight

361.82

Synonyms

4-[(4-Chlorobenzoyl)(4-methoxyphenyl)amino]butanoic Acid Methyl Ester;  N-(p-Chlorobenzoyl)-γ-(p-anisidino)butyric Acid Methyl Ester

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Utility: Methyl esters are widely used as intermediates. For example, methyl 4-cyano-3-methylbut-3-enoate participates in Michael additions and cyclizations, suggesting this compound could serve similar roles .
  • Biological Activity: Esterification can mask acidic groups, improving pharmacokinetics. However, this compound’s irritant properties (inherited from the parent compound) may require formulation adjustments .
  • Environmental Impact: Esters like dibasic esters (DBE) are regulated for low toxicity, but this compound’s environmental fate remains unstudied .

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